molecular formula C17H17N6O6P B13860526 Desfluoro Tedizolid Phosphate Ester

Desfluoro Tedizolid Phosphate Ester

Cat. No.: B13860526
M. Wt: 432.3 g/mol
InChI Key: ISLJNGLDFPBGAQ-CQSZACIVSA-N
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Description

Desfluoro Tedizolid Phosphate Ester is a derivative of Tedizolid Phosphate, which is a next-generation oxazolidinone antibiotic. This compound is designed to combat multidrug-resistant Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp . The modification of Tedizolid Phosphate to this compound involves the removal of a fluorine atom, which may influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Desfluoro Tedizolid Phosphate Ester involves a coupling reaction between specific precursor compounds. One method involves the reaction of a compound represented by formula II with a compound represented by formula III to generate the desired ester . The process is designed to be economical and environmentally friendly, making it suitable for industrial production .

Industrial Production Methods

Industrial production of this compound follows similar principles to those used in the synthesis of Tedizolid Phosphate. The process involves the use of readily available raw materials and a straightforward synthetic route, ensuring scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Desfluoro Tedizolid Phosphate Ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the active metabolite Tedizolid and various degradation products. These products are analyzed to ensure the compound’s stability and efficacy .

Scientific Research Applications

Desfluoro Tedizolid Phosphate Ester has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and stability of oxazolidinone derivatives.

    Biology: Investigated for its antibacterial properties and potential to combat resistant bacterial strains.

    Medicine: Explored for its therapeutic potential in treating acute bacterial skin and skin structure infections.

    Industry: Utilized in the development of new antibiotics and antimicrobial agents

Mechanism of Action

Desfluoro Tedizolid Phosphate Ester exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . This mechanism is similar to other oxazolidinones but may exhibit unique interactions due to the absence of the fluorine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desfluoro Tedizolid Phosphate Ester is unique due to its structural modification, which may enhance its activity against certain resistant bacterial strains. The removal of the fluorine atom can influence its pharmacokinetic properties and reduce potential side effects .

Conclusion

This compound represents a promising advancement in the field of antibiotics, offering potential benefits in combating multidrug-resistant bacterial infections. Its unique chemical structure, preparation methods, and diverse applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17N6O6P

Molecular Weight

432.3 g/mol

IUPAC Name

[(5R)-3-[4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C17H17N6O6P/c1-22-20-16(19-21-22)15-7-4-12(8-18-15)11-2-5-13(6-3-11)23-9-14(29-17(23)24)10-28-30(25,26)27/h2-8,14H,9-10H2,1H3,(H2,25,26,27)/t14-/m1/s1

InChI Key

ISLJNGLDFPBGAQ-CQSZACIVSA-N

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=CC=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)O

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=CC=C(C=C3)N4CC(OC4=O)COP(=O)(O)O

Origin of Product

United States

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